molecular formula C13H16N2O2 B8726423 N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide

Cat. No.: B8726423
M. Wt: 232.28 g/mol
InChI Key: AIWCFDGABJPHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide is a chemical compound known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide typically involves the reaction of acetic anhydride with aniline derivatives. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high purity and yield. The use of advanced techniques such as chromatography and recrystallization is common to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on cellular processes and as a tool for understanding biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological targets.

    Industry: Utilized in the production of pharmaceuticals, dyes, and other chemical products

Mechanism of Action

The mechanism of action of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    N-Phenylacetamide: Known for its analgesic and antipyretic properties.

    N-ethylacetamide: Used in various industrial applications.

Comparison: N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike N-Phenylacetamide, which is primarily used for its medicinal properties, this compound is more versatile and finds applications in multiple fields .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide

InChI

InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-5-11(9-12)13(17)7-8-15(2)3/h4-9H,1-3H3,(H,14,16)

InChI Key

AIWCFDGABJPHDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)C=CN(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-acetamidoacetophenone 7 (20 g, 112.9 mmol), dimethylformamide dimethyl acetal (40.3 g, 338.6 mmol) was refluxed under nitrogen for 1 hour. The reaction mixture was cooled, diluted with ethyl acetate (150 mL) and ether (150 mL). The solid was collected by filtration, triturated with a solution of ethyl acetate and hexane (1:1, 200 mL). Compound 8 was obtained as a red-orange solid (23.6 g, 101.6 mmol, 90%). GC/MS, m/z=232 at tR=15.11 min (100%). LC/MS, [M+H]′=233.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of 3-acetamidoacetophenone (3 kg; Lancaster), dimethylformamide dimethylacetal (7 L; Lancaster) and toluene (12 L; Mallinckrodt) is heated at reflux and methanol collected as it is formed. The mixture is heated overnight and a precipitate forms during this time. The reaction may be monitored by TLC analysis (EtOAc: starting material Rf=0.46; product Rf=0.10) to ensure it goes to completion. The reaction mixture is cooled and the solid is collected by filtration. The cake is washed with hexanes (4 L) then dried to give 3.77 kg (95% yield) of a light yellow powder.
Quantity
3 kg
Type
reactant
Reaction Step One
Quantity
7 L
Type
reactant
Reaction Step One
Quantity
12 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 30.0 g portion of 3-acetamidoacetophenone was heated with 50 ml of dimethylformamide dimethylacetal on a steam bath under inert atmosphere for 8 hours. After cooling, the precipitated material was collected by filtration to yield the desired material as orange crystals (37.20 g, mp 184°-185° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 10.4 g portion of N-(3-acetylphenyl)acetamide was reacted with 25 ml of dimethylformamide dimethylacetal for 8 hours under argon giving N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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